4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-5-3-8(6-11(13)15)10-4-2-9(14(17)18)7-12(10)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCALVBWSYAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690156 | |
| Record name | 3'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-71-1 | |
| Record name | 3'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable benzoic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed Suzuki coupling reactions. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like palladium(II) acetate, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the methoxy group can result in various substituted benzoic acid derivatives .
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weight inferred from structurally similar compounds.
Separation and Purification
- Membrane Technology: Polyamide (PA) and regenerated cellulose (RC) membranes (MWCO 1000 Da) separate phenolic acids based on electrostatic/hydrophobic interactions. The fluorine in the target compound may reduce penetration rates compared to non-fluorinated analogs .
- Chromatography : Reverse-phase HPLC with C18 columns could resolve structural analogs, leveraging differences in lipophilicity (e.g., methoxy vs. hydroxy groups) .
Industrial and Pharmaceutical Relevance
- Precursor Availability : (3-Fluoro-4-methoxyphenyl)boronic acid (CAS 149507-26-6) is commercially available, supporting scalable synthesis .
Biological Activity
4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a hydroxybenzoic acid backbone with a fluoro and methoxy substitution on the phenyl ring. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.
The biological activity of 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid is primarily attributed to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The presence of the hydroxy group allows for hydrogen bonding, which enhances interaction with target enzymes.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects, suggesting that this compound could also possess similar properties against various bacterial strains.
Antimicrobial Properties
Research indicates that derivatives of hydroxybenzoic acids exhibit significant antimicrobial activity. For example, studies have shown that related compounds inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid | TBD | TBD |
| 3-Hydroxy methyl benzoate | 17 mm | Staphylococcus aureus |
| (3-methoxycarbonylphenyl) 3-butoxybenzoate | 27 mm | E. coli |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies suggest that it may reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its therapeutic potential in treating inflammatory diseases .
Case Studies
- Synthesis and Biological Evaluation : A study synthesized novel derivatives based on hydroxybenzoic acid and evaluated their antimicrobial activities. The results indicated that modifications to the hydroxy group significantly enhanced antibacterial efficacy against tested strains .
- In Vivo Studies : Research involving animal models showed that compounds similar to 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid exhibited reduced edema in inflammatory conditions when administered, further confirming their anti-inflammatory properties .
Applications in Medicinal Chemistry
Given its biological activities, 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory or antimicrobial drugs.
- Material Science : Its unique properties can be exploited in creating novel materials with specific functionalities.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling to attach the fluorinated methoxyphenyl group to the benzoic acid scaffold. For example, 3-hydroxybenzoic acid can be functionalized via a boronic ester intermediate derived from 3-fluoro-4-methoxyphenylboronic acid (similar to methods in ). Alternatively, Ullmann coupling under copper catalysis may be used for aryl-ether bond formation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize dehalogenation side reactions common in fluorinated systems .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include a downfield-shifted carboxylic acid proton (~12-13 ppm, broad) and distinct aromatic peaks. The fluorine atom induces splitting in adjacent protons (e.g., meta-fluorine causes coupling constants ~8-10 Hz). The methoxy group appears as a singlet (~3.8 ppm).
- IR : Confirm the presence of -OH (broad ~2500-3300 cm⁻¹ for carboxylic acid) and C=O (sharp ~1680-1720 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the molecular ion [M-H]⁻ at m/z calculated for C₁₄H₁₀F₀₅ (e.g., 280.0481). Fragmentation patterns should align with loss of CO₂ (44 Da) and methoxy groups. Reference spectra from structurally similar compounds (e.g., ) can aid interpretation .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : After acid-base extraction (using NaHCO₃ to isolate the carboxylic acid), recrystallization in ethanol/water (1:3 v/v) is effective. For impurities with similar polarity, preparative HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% formic acid) provides high resolution. TLC (silica, Rf ~0.3 in ethyl acetate/hexane 1:1) monitors purity. For fluorinated byproducts, fluorine-specific NMR (¹⁹F) or LC-MS can detect residual halogenated impurities .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the acidity of the adjacent phenolic -OH (pKa ~8-9 vs. ~10 for non-fluorinated analogs). This can be quantified via potentiometric titration. Computational studies (DFT, e.g., B3LYP/6-31G*) reveal charge distribution changes, affecting hydrogen-bonding capacity. Reactivity in electrophilic substitution (e.g., nitration) is reduced at the fluorinated position, directing reactions to the hydroxybenzoic ring. Comparative studies with non-fluorinated analogs (e.g., ) highlight these differences .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization). Standardize assays at physiological pH (7.4) with controls for compound solubility (use DMSO ≤1%). Perform dose-response curves (IC₅₀ determination) and validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Compare results with structurally related compounds (e.g., ’s Schiff bases) to identify pharmacophore requirements. Orthogonal assays (e.g., cellular vs. enzymatic) confirm activity .
Q. How can crystallographic data improve understanding of its molecular interactions in protein binding?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases or carboxylases) using vapor diffusion methods. Resolve structures via X-ray crystallography (1.5–2.0 Å resolution). Analyze hydrogen-bonding networks (e.g., carboxylic acid with Arg/Lys residues) and hydrophobic interactions (fluorine’s role in van der Waals contacts). Compare with apo-protein structures to identify conformational changes. Molecular docking (AutoDock Vina) can predict binding modes prior to experimental validation .
Q. What are the challenges in optimizing this compound for in vivo studies?
- Methodological Answer : Key issues include poor bioavailability (due to carboxylic acid’s ionization) and metabolic instability (demethylation of methoxy groups). Strategies:
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability.
- Stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- Formulation : Use nanoparticles or liposomes to improve solubility. Reference methods from fluorinated analogs () for guidance .
Methodological Notes
- Synthetic Optimization : Use fluorinated building blocks (e.g., ) to streamline synthesis.
- Analytical Cross-Validation : Combine NMR, MS, and chromatographic data to confirm structural integrity.
- Biological Assays : Include fluorinated controls (e.g., 3-fluoro-4-methyl analogs in ) to isolate substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
